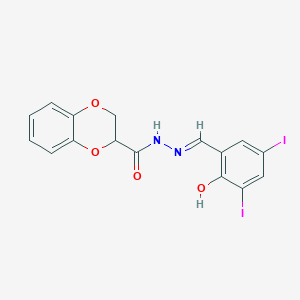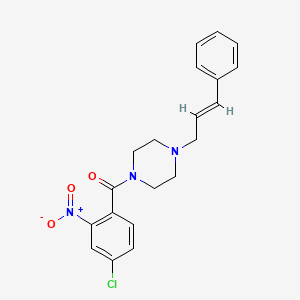
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (CNPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine inhibits cancer cell growth, reduces the production of pro-inflammatory cytokines, and exhibits antimicrobial activity. In vivo studies have shown that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine reduces tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic applications. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting cancer cell growth, reducing inflammation, and exhibiting antimicrobial activity. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is relatively easy to synthesize and has been shown to have high purity. However, one of the limitations of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo.
Direcciones Futuras
There are several future directions for 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate the mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Understanding the cellular pathways involved in 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's therapeutic effects could lead to the development of more targeted therapies. Another direction is to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Additionally, future studies could investigate the potential use of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in combination with other therapies to enhance its therapeutic effects.
Métodos De Síntesis
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through multiple methods, including the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a base. Another method involves the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamyl alcohol in the presence of a catalyst. Both methods have been reported to yield high purity 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has demonstrated antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-8-9-18(19(15-17)24(26)27)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISLXTACRFCLJW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-2-nitrophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)
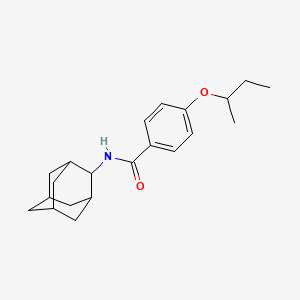
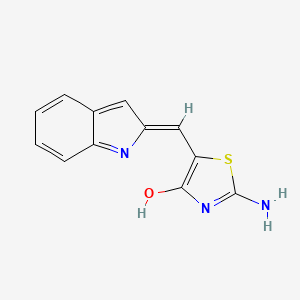
amino]-1-phenylethanol](/img/structure/B5974774.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
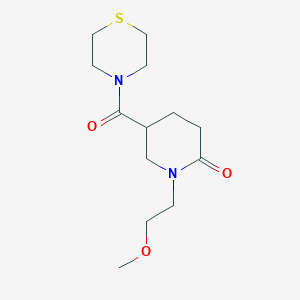
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
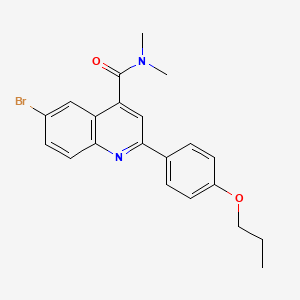
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
